![molecular formula C9H14N2O3 B12616260 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)-](/img/structure/B12616260.png)
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction between a diazaspiro nonane ring and an acetic acid moiety. The (5S) configuration indicates the specific stereochemistry of the molecule, which can influence its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)- typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. This can be achieved through various methods such as alkylation, cycloaddition, or ring-closing reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)- has several applications in scientific research:
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic activity, receptor binding, and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Diazaspiro[3.5]nonane-7-acetic acid: Another spirocyclic compound with a similar structure but different ring size and functional groups.
1,6-Dioxaspiro[4.4]nonane-2,7-dione: A spirocyclic compound with oxygen atoms in the ring, leading to different chemical properties.
Uniqueness
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)- is unique due to its specific stereochemistry and the presence of both nitrogen and oxygen atoms in the spirocyclic structure. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other spirocyclic compounds .
Propiedades
Fórmula molecular |
C9H14N2O3 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
2-[(5S)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid |
InChI |
InChI=1S/C9H14N2O3/c12-7(13)6-11-5-3-9(8(11)14)2-1-4-10-9/h10H,1-6H2,(H,12,13)/t9-/m0/s1 |
Clave InChI |
LOQKVBLRVCSOQF-VIFPVBQESA-N |
SMILES isomérico |
C1C[C@@]2(CCN(C2=O)CC(=O)O)NC1 |
SMILES canónico |
C1CC2(CCN(C2=O)CC(=O)O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL](/img/structure/B12616182.png)
![2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12616186.png)
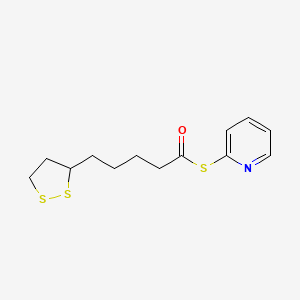

![Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy-](/img/structure/B12616201.png)
![4-({S-benzyl-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteinyl}amino)butanoic acid](/img/structure/B12616210.png)
![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12616223.png)
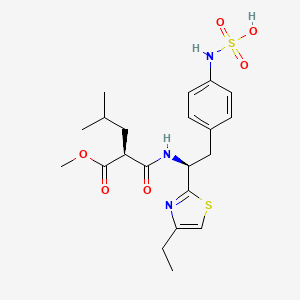
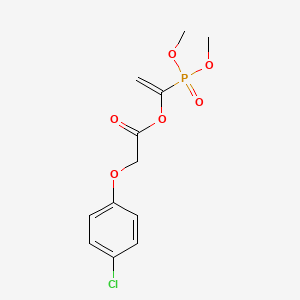
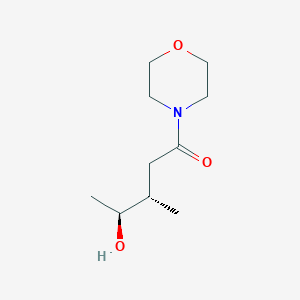


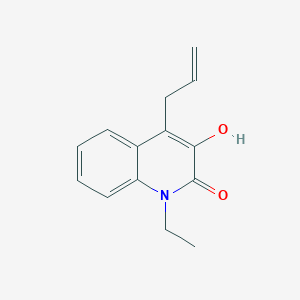
![2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)-](/img/structure/B12616247.png)
